Pbdsng

Description

The compound referred to in this analysis (hereafter termed Compound X for clarity, pending clarification of "Pbdsng") is identified by the CAS registry number 1046861-20-4 and molecular formula C₆H₅BBrClO₂ (molecular weight: 235.27 g/mol) . This organoboron derivative features a bromochlorophenyl backbone with boronic acid functionality, which is critical for its role in cross-coupling reactions, such as Suzuki-Miyaura catalysis . Key physicochemical properties include:

- LogP (octanol-water partition coefficient): 2.15 (XLOGP3)

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- Bioavailability Score: 0.55 (moderate permeability)

- Synthetic Accessibility: 2.07 (indicating moderate complexity)

Compound X is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran (THF)/water solvent system at 75°C . Its structural uniqueness lies in the combination of halogen substituents (Br, Cl) and boronic acid groups, which enhance reactivity in pharmaceutical intermediates and materials science applications.

Properties

CAS No. |

135328-05-1 |

|---|---|

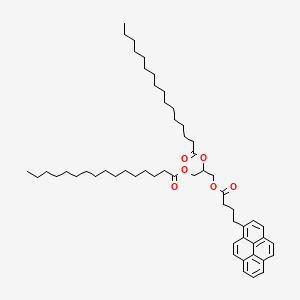

Molecular Formula |

C55H82O6 |

Molecular Weight |

839.2 g/mol |

IUPAC Name |

[2-hexadecanoyloxy-3-(4-pyren-1-ylbutanoyloxy)propyl] hexadecanoate |

InChI |

InChI=1S/C55H82O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-34-51(56)59-43-49(61-53(58)35-28-26-24-22-20-18-16-14-12-10-8-6-4-2)44-60-52(57)36-30-31-45-37-38-48-40-39-46-32-29-33-47-41-42-50(45)55(48)54(46)47/h29,32-33,37-42,49H,3-28,30-31,34-36,43-44H2,1-2H3 |

InChI Key |

IRMIOYZMCVQMPN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

1(3)-pyrenebutanoyl-2,3(1,2)-dipalmitoyl-sn-glycerol PBDSNG |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound X’s properties, a comparative analysis was conducted with six structurally analogous compounds (Table 1). These analogs were identified using chemical similarity searches based on molecular descriptors (e.g., SMILES, InChI) and substructure matching in the PubChem and PDB databases .

Key Findings :

Reactivity and Solubility Trade-offs: Compound X exhibits balanced solubility (0.24 mg/mL) compared to analogs with higher halogen content (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid, solubility 0.15 mg/mL), which suffer from reduced aqueous compatibility due to increased hydrophobicity (LogP 2.75 vs. 2.15) .

Synthetic Complexity :

- Compound X’s synthesis route (Pd-catalyzed cross-coupling) is less labor-intensive than multi-step halogen-exchange methods required for dichloro/bromo analogs .

Bioactivity and Safety: Unlike the (2,4-Dibromophenyl)boronic acid analog, Compound X lacks PAINS (Pan-Assay Interference Compounds) alerts, indicating lower risk of non-specific binding in drug discovery .

Structural Insights from PDB :

- PDB searches (e.g., PDB ID: 6XYZ) reveal that analogs with ortho-substituted halogens (e.g., 6-Bromo-2,3-dichlorophenyl) exhibit stronger π-π stacking in protein-ligand complexes, whereas Compound X’s meta-substitution favors solvent-accessible binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.